molecular formula C18H22O2 B11849363 1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- CAS No. 31592-22-0

1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)-

Cat. No.: B11849363
CAS No.: 31592-22-0
M. Wt: 270.4 g/mol
InChI Key: FUBHSTWFLPEASG-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two tert-butyl groups at the 2 and 6 positions of the naphthalenedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- typically involves the alkylation of 1,4-naphthoquinone with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Introduction of various functional groups such as halogens or nitro groups.

Scientific Research Applications

1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and cellular pathways. The compound can undergo redox cycling, generating reactive oxygen species that can modulate cellular processes. Additionally, its ability to form stable complexes with metal ions can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound without tert-butyl groups.

    2,6-Di-tert-butyl-1,4-benzoquinone: A similar quinone structure with tert-butyl groups on a benzoquinone core.

    2,6-Di-tert-butylphenol: A phenolic compound with tert-butyl groups.

Uniqueness

1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- is unique due to the presence of both the naphthoquinone core and the bulky tert-butyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

31592-22-0

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

2,6-ditert-butylnaphthalene-1,4-dione

InChI

InChI=1S/C18H22O2/c1-17(2,3)11-7-8-12-13(9-11)15(19)10-14(16(12)20)18(4,5)6/h7-10H,1-6H3

InChI Key

FUBHSTWFLPEASG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CC2=O)C(C)(C)C

Origin of Product

United States

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